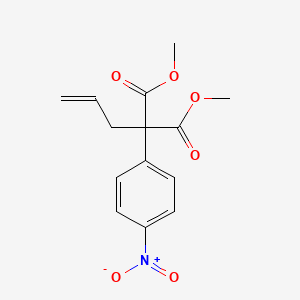

Dimethyl 2-allyl-2-(4-nitrophenyl)malonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyl 2-allyl-2-(4-nitrophenyl)malonate is a compound that can be synthesized through various chemical reactions involving malonates and nitrophenyl derivatives. The compound is characterized by the presence of a nitro group attached to a phenyl ring and a malonate ester functionality, which can be further modified to introduce different substituents onto the aromatic ring .

Synthesis Analysis

The synthesis of related compounds, such as dialkyl 2-[1-p-nitrophenyl-2-(alkylamino)-2-oxoethyl]malonates, has been achieved through the condensation of Meldrum's acid with 4-nitrobenzaldehyde followed by a reaction with alkyl isocyanides in the presence of alcohols, yielding excellent results . Additionally, dimethyl malonate has been used as a one-carbon source to introduce carbon substituents onto aromatic nitro compounds, with the decarboxylation of ester groups being a significant step in the process .

Molecular Structure Analysis

While the specific molecular structure of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate is not detailed in the provided papers, related compounds have been studied. For instance, the molecular crystal structure of a similar compound, 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine, was determined by X-ray diffraction, revealing its crystallization in the monoclinic P21/c space group .

Chemical Reactions Analysis

Proton transfer reactions from dimethyl (4-nitrophenyl)malonate to various N-bases in acetonitrile have been studied, showing quantitative deprotonation by N-bases with guanidine-like character . This indicates that dimethyl 2-allyl-2-(4-nitrophenyl)malonate could potentially undergo similar reactions, depending on the basicity of the reactants involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate can be inferred from related compounds. For example, the spectroscopic properties of the compound synthesized in the study of the molecular crystal structure were analyzed using 1H NMR, mass, and IR spectroscopy, providing insights into its chemical environment . These methods could be applied to Dimethyl 2-allyl-2-(4-nitrophenyl)malonate to determine its physical and chemical properties.

科学的研究の応用

Synthesis and Molecular Structure

The synthesis of derivatives of dimethyl 2-allyl-2-(4-nitrophenyl)malonate, such as dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate, involves complex reactions including the formation of pyrazole and phenyl rings. These compounds have been studied for their molecular structure using NMR, single crystal X-ray diffraction, and ab initio calculations, providing insights into their chemical behavior and potential applications in material science and molecular engineering (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).

Catalytic Processes

Dimethyl 2-allyl-2-(4-nitrophenyl)malonate and its derivatives have been explored in palladium-catalyzed asymmetric allylic alkylation reactions. These studies have focused on the development of new chiral ligands, exploring their efficacy in enhancing enantioselectivity in synthetic processes. For example, research has shown that certain ligands can significantly influence the outcomes of these reactions, leading to high yields and enantioselectivities. These findings have implications for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, and highlight the compound's role in facilitating efficient and selective synthesis techniques (Farrell, Goddard, & Guiry, 2002).

Novel Synthetic Routes

The compound has also been employed in innovative synthetic routes to create conjugated dienes attached to a quaternary carbon center. This application demonstrates the versatility of dimethyl 2-allyl-2-(4-nitrophenyl)malonate in constructing complex molecular architectures, offering new pathways for the synthesis of valuable chemical entities (Sato, Oonishi, & Mori, 2003).

Safety and Hazards

特性

IUPAC Name |

dimethyl 2-(4-nitrophenyl)-2-prop-2-enylpropanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO6/c1-4-9-14(12(16)20-2,13(17)21-3)10-5-7-11(8-6-10)15(18)19/h4-8H,1,9H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZNNCKJDVKCJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394618 |

Source

|

| Record name | dimethyl 2-allyl-2-(4-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

404597-63-3 |

Source

|

| Record name | dimethyl 2-allyl-2-(4-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1307813.png)